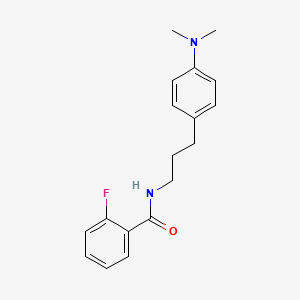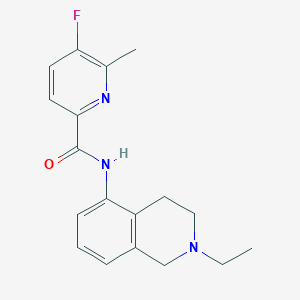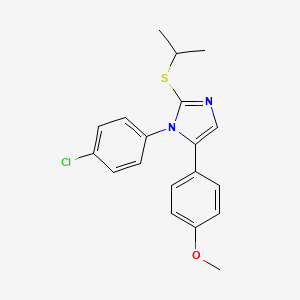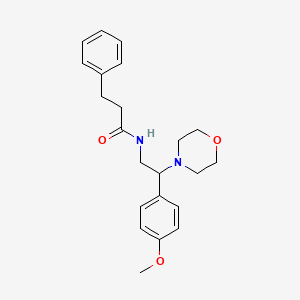
N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide” is a complex organic compound. Based on its name, it likely contains a benzamide group, a fluorine atom, and a dimethylamino group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “N-[3-(Dimethylamino)propyl]methacrylamide” are commonly produced via radical copolymerizations . Another compound, “(E)-3-(3-(4-(dimethylamino)phenyl)acrylo-yl)-4-hydroxy-2H-chromen-2-one”, was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Scientific Research Applications
Novel Insecticides
Compounds such as Flubendiamide have been identified as novel insecticides with unique chemical structures and are highly effective against lepidopterous pests. They exhibit a novel mode of action distinct from commercial insecticides, showing strong insecticidal activity and safety for non-target organisms, which could have implications for integrated pest management programs (Tohnishi et al., 2005).
Photophysical Research
Research on compounds like (2Z)-3-[4-(dimethylamino) phenyl]-2-(4-fluorophenyl) prop-2-ene-nitrile (DPF) and its spectral behavior in different media has contributed to the understanding of intramolecular charge transfer and the design of organic photoemitting diodes. This work highlights the relationship between molecular structure and photophysical properties, providing insights into the development of materials for optical applications (Pannipara et al., 2015).
Anion Sensors
N-(p-dimethylaminobenzamido)-N'-(substituted-phenyl)thioureas have been designed as anion sensors to study the substituent effect on anion sensing. These sensors utilize a dual fluorescent intramolecular charge transfer (ICT) mechanism, with implications for the design of highly sensitive sensors for various applications, including environmental monitoring and diagnostics (Wu et al., 2006).
Molecular Therapies for Cancer
The design and synthesis of novel N-acylhydrazone derivatives as potent histone deacetylase 6/8 dual inhibitors have been explored. These compounds, derived from trichostatin A, have shown promise in inhibiting cell migration and inducing apoptosis in cancer cells, suggesting potential applications in molecular therapies for cancer (Rodrigues et al., 2016).
Molecular Structure Analysis
Studies on the molecular structure, FT IR, NMR, UV, NBO, and HOMO-LUMO of related compounds have provided valuable insights into their structural and molecular properties, aiding in the therapeutic application of drugs. Such analyses contribute to our understanding of drug action mechanisms and the development of new pharmaceuticals (Khajehzadeh & Moghadam, 2017).
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-21(2)15-11-9-14(10-12-15)6-5-13-20-18(22)16-7-3-4-8-17(16)19/h3-4,7-12H,5-6,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADBLONHCADNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2778626.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)
![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)



![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2778638.png)
![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)

![(6-Ethoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2778645.png)
![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)
![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2778647.png)
